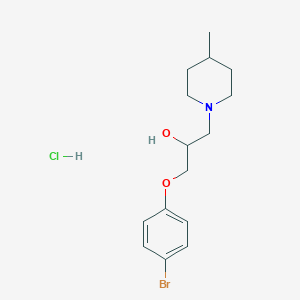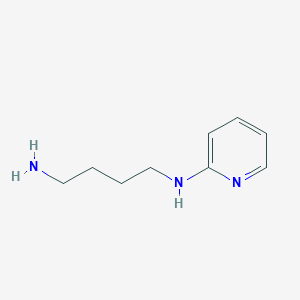
5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PPO, which stands for pyridine-pyrazolone-oxazolidinone.
Scientific Research Applications
PPO has various scientific research applications due to its unique properties. One of the significant applications of PPO is in the field of organic synthesis. PPO can act as a versatile building block in the synthesis of various compounds. PPO can also be used as a chiral auxiliary in asymmetric synthesis.
PPO has also been studied for its potential applications in the field of medicinal chemistry. PPO has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential to treat Alzheimer's disease.
Mechanism of Action
Target of Action
The primary target of this compound, also known as “1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1,2-dihydropyridin-2-one”, is Factor Xa , a coagulation factor that plays a central role in the coagulation process . This compound is a member of the oxazolidinone class of antibiotics, which includes the previously approved linezolid and is generally effective against multidrug-resistant Gram-positive bacteria .
Mode of Action
This compound acts as a Factor Xa inhibitor . By inhibiting Factor Xa, it disrupts both the intrinsic and extrinsic pathways of the coagulation cascade, thereby inhibiting the formation of thrombin and the development of thrombi .
Biochemical Pathways
The inhibition of Factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Pharmacokinetics
It is known that it is orally active . It has a predictable pharmacokinetic profile across a wide range of patients (age, gender, weight, race), and it has a flat dose-response within an eight-fold dose range (5-40mg) . The oral bioavailability is dose-dependent .
Result of Action
The inhibition of Factor Xa results in the prevention of thrombus formation, making this compound effective for the treatment and prevention of conditions such as deep vein thrombosis and pulmonary embolism .
Advantages and Limitations for Lab Experiments
One of the significant advantages of PPO is its versatility in organic synthesis. PPO can be used as a building block in the synthesis of various compounds. PPO can also be used as a chiral auxiliary in asymmetric synthesis.
One of the limitations of PPO is its limited solubility in water. This can make it challenging to work with in some experiments.
Future Directions
There are various future directions for the study of PPO. One of the significant future directions is the study of PPO's potential applications in the field of medicinal chemistry. PPO has shown promising results in inhibiting the growth of cancer cells and treating Alzheimer's disease.
Another future direction is the study of PPO's potential applications in the field of catalysis. PPO can act as a versatile building block in the synthesis of various compounds. PPO can also be used as a chiral auxiliary in asymmetric synthesis.
Conclusion:
In conclusion, PPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPO has various scientific research applications, including organic synthesis and medicinal chemistry. PPO has also been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells and improving cognitive function. While there are limitations to working with PPO, there are various future directions for the study of this compound.
Synthesis Methods
The synthesis of PPO involves the reaction of pyridine-2-carboxaldehyde, hydrazine hydrate, and ethyl acetoacetate in the presence of a catalyst. This reaction results in the formation of PPO, which is a yellowish-brown solid. The purity of PPO can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
5-[(2-oxopyridin-1-yl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-1-2-4-11(8)6-7-5-10-9(13)14-7/h1-4,7H,5-6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKMPGAWOEBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)




![N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2787970.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B2787971.png)
![3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol](/img/structure/B2787972.png)

![(E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2787976.png)
